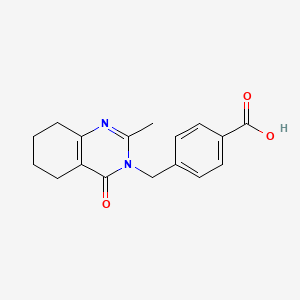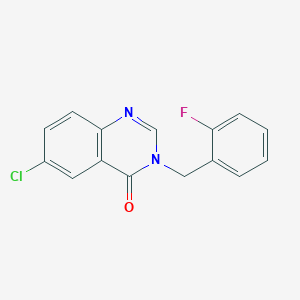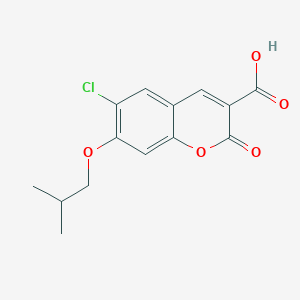
(1Z)-Phenyl-N,N'-di(propan-2-yl)-N-(trimethylsilyl)ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Diisopropyl-2-phenyl-N-(trimethylsilyl)acetimidamide: is an organic compound with the chemical formula C17H30N2Si and a molecular weight of 290.52 g/mol . This compound is known for its unique structural features, which include a phenyl group, two isopropyl groups, and a trimethylsilyl group attached to an acetimidamide core. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Diisopropyl-2-phenyl-N-(trimethylsilyl)acetimidamide typically involves the reaction of N,N’-diisopropyl-2-phenylacetimidamide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is likely that the synthesis follows similar routes as those used in laboratory settings, with optimizations for scale and efficiency. The use of automated reactors and continuous flow systems may be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: N,N’-Diisopropyl-2-phenyl-N-(trimethylsilyl)acetimidamide undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Deprotonation Reactions: The compound can be deprotonated to form reactive intermediates that can further react with electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as lithium diisopropylamide (LDA) and trimethylsilyl chloride are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of silylated or desilylated products, while oxidation and reduction reactions can produce amides, amines, or other nitrogen-containing compounds .
Scientific Research Applications
N,N’-Diisopropyl-2-phenyl-N-(trimethylsilyl)acetimidamide has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It may serve as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of N,N’-Diisopropyl-2-phenyl-N-(trimethylsilyl)acetimidamide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group can stabilize reactive intermediates, facilitating the formation of new bonds. The compound’s molecular targets and pathways depend on the specific reactions and applications in which it is used .
Comparison with Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.
N,N-Diisopropylbenzamide: A related compound with similar structural features but lacking the trimethylsilyl group.
N,N-Diisopropylacetamide: Another similar compound used in organic synthesis.
Uniqueness: N,N’-Diisopropyl-2-phenyl-N-(trimethylsilyl)acetimidamide is unique due to the presence of the trimethylsilyl group, which imparts distinct reactivity and stability characteristics.
Properties
CAS No. |
540734-05-2 |
|---|---|
Molecular Formula |
C17H30N2Si |
Molecular Weight |
290.5 g/mol |
IUPAC Name |
2-phenyl-N,N'-di(propan-2-yl)-N-trimethylsilylethanimidamide |
InChI |
InChI=1S/C17H30N2Si/c1-14(2)18-17(13-16-11-9-8-10-12-16)19(15(3)4)20(5,6)7/h8-12,14-15H,13H2,1-7H3 |
InChI Key |
OTTHCQQVOLYYJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N=C(CC1=CC=CC=C1)N(C(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[(2-Nitrophenyl)amino]methyl}naphthalen-2-ol](/img/structure/B11835372.png)




![Benzyl (3-oxo-2-azaspiro[4.5]decan-8-yl)carbamate](/img/structure/B11835402.png)



![2-[(4-Methoxynaphthalen-1-yl)methyl]benzoic acid](/img/structure/B11835427.png)



